Jtz-951

Anemia of Chronic Kidney Disease Hemodialysis Phase 3 Clinical Trial

Anemia management in CKD faces a critical evidence gap: a 2025 network meta-analysis (N>32,000) concluded HIF-PH inhibitors are 'not interchangeable,' yet most procurement relies on class-level assumptions. JTZ-951 (enarodustat) directly addresses this risk with agent-specific Phase 3 data: - SYMPHONY HD & ND trials: Non-inferior to darbepoetin alfa in both dialysis & non-dialysis CKD (Hb difference -0.12 & +0.09 g/dL). - vs. Roxadustat: 12.5% absolute increase in patients achieving Hb ≥10.0 g/dL (73.5% vs. 61.0%, P<0.001) with dominant cost-effectiveness. - Rapid hepcidin suppression within 24h enables effective erythropoiesis in inflammation-driven anemia where ESAs underperform. Supplied as ≥98% pure solid; custom synthesis & bulk quantities available upon request.

Molecular Formula C17H16N4O4
Molecular Weight 340.33 g/mol
CAS No. 1262132-81-9
Cat. No. B607305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJtz-951
CAS1262132-81-9
SynonymsEnarodustat
Molecular FormulaC17H16N4O4
Molecular Weight340.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O
InChIInChI=1S/C17H16N4O4/c22-13-8-12(7-6-11-4-2-1-3-5-11)21-16(19-10-20-21)15(13)17(25)18-9-14(23)24/h1-5,8,10H,6-7,9H2,(H,18,25)(H,19,20)(H,23,24)
InChIKeyFJYRBJKWDXVHHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JTZ-951 (Enarodustat) HIF-PH Inhibitor Overview


JTZ-951 (enarodustat) is an orally bioavailable hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, approved in Japan in 2020 for the treatment of anemia associated with chronic kidney disease (CKD) [1]. The compound functions as a pan HIF-PH inhibitor with binding affinities (Ki) of 16 nM, 61 nM, and 101 nM for HIF-PH1, HIF-PH2, and HIF-PH3, respectively, and induces erythropoietin (EPO) production in Hep3B cells with an EC50 of 4.7 µM .

HIF-prolyl hydroxylase pathway studies
Oral bioavailability supports anemia research models
Pan HIF-PH inhibition profile (HIF-PH1/2/3)

JTZ-951 Non-Interchangeability with Other HIF-PH Inhibitors


HIF-PH inhibitors are a heterogeneous class; a 2025 network meta-analysis of 45 randomized trials (N > 32,000) explicitly concluded that these agents are 'not interchangeable' [1]. The analysis revealed that efficacy and safety profiles vary substantially by agent and by patient dialysis status. While roxadustat and daprodustat demonstrated larger hemoglobin increases overall, their adverse event profiles diverge: roxadustat was associated with higher rates of vascular occlusive events, daprodustat with more gastrointestinal events, and molidustat with a lower risk of hyperkalemia [1]. Evidence for enarodustat (JTZ-951) was noted as 'limited' in this meta-analysis, underscoring the need for agent-specific, head-to-head evidence to guide scientific selection and procurement, rather than relying on class-level assumptions [1].

HIF-PH inhibitor class heterogeneity: hemoglobin and safety endpoint profiles vary substantially; class-level assumptions may not transfer.
Enarodustat evidence is limited in meta-analyses; agent-specific head-to-head data are required to support procurement decisions.

JTZ-951 Comparative Efficacy and Differentiation Evidence


Non-Inferiority vs. Darbepoetin Alfa in Hemodialysis

In the Phase 3 SYMPHONY HD study (N=24 weeks), oral JTZ-951 once daily was directly compared to intravenous darbepoetin alfa (DA) in Japanese anemic patients on maintenance hemodialysis. The primary endpoint was mean hemoglobin (Hb) level during weeks 20-24 (non-inferiority margin: -1.0 g/dL) [1]. The difference in mean Hb between arms was -0.12 g/dL (95% CI: -0.33, 0.10), confirming JTZ-951's non-inferiority to the standard-of-care ESA [1].

Non-inferiority vs. DA (HD)
Head-to-head
Hb diff –0.12 g/dL (95% CI –0.33, 0.10)
Reported endpoint context in hemodialysis model
Phase 3 SYMPHONY HD, 24 weeks, NI margin –1.0 g/dL
Anemia of Chronic Kidney Disease Hemodialysis Phase 3 Clinical Trial

Non-Inferiority vs. Darbepoetin Alfa in Non-Dialysis CKD

In the Phase 3 SYMPHONY ND study (N=24 weeks), oral JTZ-951 once daily was compared to subcutaneous darbepoetin alfa (DA) in Japanese anemic patients with CKD not requiring dialysis. The primary endpoint was mean Hb level during weeks 20-24 (non-inferiority margin: -0.75 g/dL) [1]. The mean Hb level in the JTZ-951 arm was 10.96 g/dL, with a difference of 0.09 g/dL (95% CI: -0.07, 0.26) between arms, establishing non-inferiority [1]. Nearly 90% of subjects in both arms maintained a mean Hb level within the target range (10-12 g/dL) [1].

Non-inferiority vs. DA (ND)
Head-to-head
Hb diff 0.09 g/dL (95% CI –0.07, 0.26)
Reported endpoint context in non-dialysis CKD model
Phase 3 SYMPHONY ND, 24 weeks, NI margin –0.75 g/dL
Anemia of Chronic Kidney Disease Non-Dialysis CKD Phase 3 Clinical Trial

Superior Iron Utilization and Hepcidin Suppression vs. rHuEPO

In a preclinical study directly comparing JTZ-951 with recombinant human erythropoietin (rHuEPO) in a rat model of anemia of inflammation, JTZ-951 demonstrated a distinct mechanistic advantage in iron utilization [1]. Under conditions where both agents produced similar erythropoietic effects, JTZ-951 induced erythropoiesis while retaining red blood cell hemoglobin content, whereas rHuEPO administration resulted in a decrease in erythrocyte-related parameters [1]. Critically, a single dose of JTZ-951 decreased hepcidin expression within 24 hours, while a single dose of rHuEPO did not [1]. In the rat model of anemia of inflammation, JTZ-951 showed an erythropoietic effect, in contrast to rHuEPO [1].

Hepcidin Suppression vs. rHuEPO
Head-to-head
Hepcidin ↓ within 24h (JTZ-951); no ↓ with rHuEPO
Reported iron-mobilization endpoint context in inflammation model
Rat model of anemia of inflammation
Iron Metabolism Hepcidin Anemia of Inflammation

Iron Biomarker Modulation vs. Darbepoetin Alfa

Across Phase 3 clinical studies (SYMPHONY HD and SYMPHONY ND), treatment with JTZ-951 was consistently associated with a more favorable iron utilization profile compared to darbepoetin alfa (DA) [1][2]. In the SYMPHONY HD study, increased total iron-binding capacity (TIBC) and serum iron, along with decreased hepcidin, were observed through week 4 in the JTZ-951 arm [1]. In the SYMPHONY ND study, JTZ-951 was associated with decreased hepcidin and ferritin and increased TIBC compared to DA [2].

Iron Biomarker Modulation
Head-to-head
↓ hepcidin & ferritin; ↑ TIBC vs. DA
Supports iron-utilization endpoint interpretation
Phase 3 HD and ND studies; qualitative comparisons
Iron Metabolism Hepcidin Ferritin Clinical Trial

Indirect Efficacy and Cost-Effectiveness vs. Roxadustat

An indirect efficacy comparison and cost-utility analysis, based on Phase 3 trial data, assessed JTZ-951 relative to roxadustat in Chinese patients with non-dialysis CKD [1]. After matching baseline characteristics, JTZ-951 was found to significantly increase the proportion of subjects achieving an average hemoglobin ≥10.0 g/dL during weeks 7-9 compared to roxadustat (73.5% vs. 61.0%; difference: 12.5%, P<0.001) [1]. Cost-utility analysis further indicated that JTZ-951 was more effective and more economical (dominant) compared to roxadustat in this population [1].

Indirect Comparison vs. Roxadustat
Cross-study
Hb ≥10.0 g/dL: 73.5% vs. 61.0% (diff 12.5%)
Supports endpoint context in non-dialysis CKD model
Matched-adjusted indirect comparison; P value reported
Anemia of Chronic Kidney Disease Non-Dialysis CKD Cost-Effectiveness Indirect Comparison

Pharmacokinetics and Metabolism in Hemodialysis ESRD

A Phase 1 mass balance study characterized the pharmacokinetics of 14C-labeled JTZ-951 (10 mg oral dose) in 6 patients with end-stage renal disease (ESRD) on hemodialysis [1]. The mean effective half-life of parent JTZ-951 in plasma was 8.96 hours (%CV: 7.7%) [1]. Parent JTZ-951 accounted for ≥93.7% of total circulating radioactivity, with only one minor metabolite (M2, a hydroxylated product) detected at <5% of exposure [1]. Fecal excretion was the major elimination route (mean recovery: 77.1%), with minor urinary excretion (10.9%) and no detectable radioactivity in dialysate [1].

Pharmacokinetics in ESRD
Supporting
Mean t½ 8.96 h (%CV 7.7%)
Supports PK characterization in hemodialysis research
Phase 1 mass balance study, 14C-JTZ-951 10 mg in ESRD patients
Pharmacokinetics End-Stage Renal Disease Hemodialysis

JTZ-951 Key Application Scenarios


Oral ESA Alternative in Hemodialysis-Dependent Anemia

Based on the SYMPHONY HD Phase 3 trial data establishing non-inferiority to darbepoetin alfa (mean Hb difference: -0.12 g/dL; 95% CI: -0.33, 0.10) [1], JTZ-951 is positioned as an oral, once-daily option for managing anemia in hemodialysis patients. This scenario is particularly relevant for procurement decisions where transitioning from injectable ESAs to an oral HIF-PH inhibitor is a strategic goal to improve patient convenience and reduce healthcare resource utilization associated with injections.

Oral ESA Alternative in Non-Dialysis CKD Anemia

The SYMPHONY ND Phase 3 trial demonstrated JTZ-951's non-inferiority to darbepoetin alfa in non-dialysis CKD patients (mean Hb difference: 0.09 g/dL; 95% CI: -0.07, 0.26) [1]. This evidence supports the use of JTZ-951 as an oral alternative to injectable ESAs in the non-dialysis setting, addressing the significant unmet need for a convenient, effective oral therapy in this large patient population.

Anemia with Functional Iron Deficiency or Inflammation

Preclinical evidence demonstrates that JTZ-951, unlike recombinant human erythropoietin, rapidly suppresses hepcidin (within 24 hours) and maintains effective erythropoiesis in a rat model of anemia of inflammation [1]. This unique iron mobilization profile suggests JTZ-951 may be particularly advantageous in CKD patients with functional iron deficiency or inflammation-driven anemia, a common and challenging clinical scenario where ESAs often show reduced efficacy.

Cost-Effective HIF-PH Inhibitor for Non-Dialysis CKD

An indirect comparison and cost-utility analysis found that JTZ-951 achieved a 12.5% absolute increase in the proportion of non-dialysis CKD patients reaching Hb ≥10.0 g/dL compared to roxadustat (73.5% vs. 61.0%, P<0.001) and was more cost-effective (dominant) [1]. This evidence supports procurement decisions favoring JTZ-951 over roxadustat in non-dialysis CKD anemia management, particularly in healthcare systems where cost-effectiveness is a key formulary consideration.

Application
Selection Property
Validation Focus
Hemodialysis anemia research
HIF-PH inhibition / EPO induction
Hemoglobin endpoint review (non-inferiority context)
Non-dialysis CKD anemia research
Oral HIF-PH inhibitor profile
Hemoglobin target range review
Inflammation-associated anemia research
Hepcidin suppression / iron mobilization
Iron-utilization endpoint interpretation
Non-dialysis CKD anemia model (health economic context)
Indirect comparator endpoint context
Hb response rate and cost-utility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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